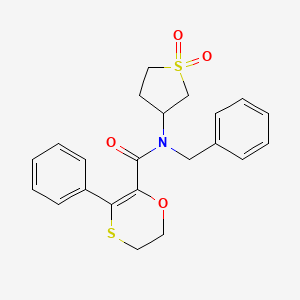![molecular formula C17H23NO4S B15106754 (3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B15106754.png)
(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a naphthalene ring, which is further substituted with a propoxy group. The compound also contains a methoxypropyl group attached to the nitrogen atom of the sulfonamide. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitronaphthalene.
Reduction of Nitro Group: The nitro group in 4-nitronaphthalene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-aminonaphthalene.
Sulfonylation: 4-aminonaphthalene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 4-(methanesulfonyl)aminonaphthalene.
Substitution Reaction: The methanesulfonyl group is substituted with a propoxy group using propyl bromide in the presence of a base like potassium carbonate.
Attachment of Methoxypropyl Group: Finally, the methoxypropyl group is introduced by reacting the intermediate with 3-methoxypropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfinamides.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxypropyl or propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards the enzyme.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)sulfonyl]amine: Similar structure but with a methoxyphenyl group instead of a naphthyl group.
(4-Propoxyphenyl)sulfonyl]amine: Similar structure but with a propoxyphenyl group instead of a naphthyl group.
(3-Methoxypropyl)[(4-methylnaphthyl)sulfonyl]amine: Similar structure but with a methylnaphthyl group instead of a propoxynaphthyl group.
Uniqueness
(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to the combination of its methoxypropyl and propoxynaphthyl groups, which impart specific chemical properties and biological activities. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C17H23NO4S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO4S/c1-3-12-22-16-9-10-17(15-8-5-4-7-14(15)16)23(19,20)18-11-6-13-21-2/h4-5,7-10,18H,3,6,11-13H2,1-2H3 |
InChIキー |
QSNMURBQLVLRDG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-acetyl-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15106673.png)
![(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106676.png)

![8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B15106688.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106693.png)
methylidene}-1-(3-methoxypropyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B15106696.png)
![Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B15106699.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B15106704.png)

![2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B15106729.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15106737.png)
![[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106745.png)
![2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106750.png)
![N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106760.png)
